Cas no 2137604-60-3 (2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine)

2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine is a versatile organic compound featuring a piperidine ring and a methanesulfonyl-pyrazole substituent. Its unique structure offers enhanced solubility and stability, making it suitable for various chemical reactions. This compound demonstrates high reactivity and is employed in the synthesis of complex organic molecules, providing a reliable building block for pharmaceuticals and agrochemicals.
2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine structure
2137604-60-3 structure
Product Name:2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine
CAS No:2137604-60-3
MF:C9H15N3O2S
MW:229.299300432205
CID:6510821
PubChem ID:165478145
Update Time:2025-07-21

2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine
    • 2137604-60-3
    • EN300-1074587
    • Inchi: 1S/C9H15N3O2S/c1-15(13,14)8-6-11-12(7-8)9-4-2-3-5-10-9/h6-7,9-10H,2-5H2,1H3
    • InChI Key: WDXNTMXPSGRGPR-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C=1)C1CCCCN1)(=O)=O

Computed Properties

  • Exact Mass: 229.08849790g/mol
  • Monoisotopic Mass: 229.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 72.4Ų

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Additional information on 2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine

Introduction to 2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine (CAS No. 2137604-60-3)

2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 2137604-60-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class of heterocyclic amines, characterized by its six-membered ring containing one nitrogen atom, which is further functionalized with a pyrazole moiety and a methanesulfonyl group. The unique structural features of this molecule make it a promising candidate for various therapeutic applications, particularly in the development of bioactive molecules targeting neurological and inflammatory disorders.

The structural composition of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine involves a pyrazole ring substituted with a methanesulfonyl group at the 4-position, which is then linked to a piperidine ring through an amide bond. This arrangement introduces both hydrophobic and hydrophilic interactions, enhancing its solubility and bioavailability. The presence of the methanesulfonyl group not only contributes to the molecule's metabolic stability but also serves as a pharmacophore, interacting with biological targets such as enzymes and receptors. Such structural attributes are critical in designing compounds with high selectivity and efficacy.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives, particularly those incorporating pyrazole scaffolds. The combination of these two heterocyclic systems has been shown to enhance binding affinity and reduce off-target effects, making them ideal for drug development. For instance, studies have demonstrated that piperidine-pyrazole hybrids exhibit significant activity against enzymes involved in pain signaling, such as cyclooxygenase (COX) and transient receptor potential (TRP) channels. These findings have opened new avenues for the treatment of chronic pain conditions, where traditional analgesics often suffer from limited efficacy or adverse side effects.

Moreover, the methanesulfonyl group in 2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine plays a crucial role in modulating the compound's pharmacokinetic properties. This functional group enhances metabolic stability by preventing rapid degradation by cytochrome P450 enzymes, thereby prolonging the half-life of the drug in vivo. Additionally, it contributes to favorable solubility characteristics, which are essential for oral administration and efficient absorption across biological membranes. These properties make this compound an attractive candidate for further development into novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of bioactive molecules like 2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine. By leveraging high-throughput virtual screening and structure-based drug design techniques, researchers have been able to identify potential binding pockets on target proteins and optimize the compound's structure for improved potency and selectivity. These computational approaches have significantly reduced the time and cost associated with traditional drug discovery methods, enabling faster development of novel therapeutics.

The therapeutic potential of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine extends beyond pain management. Emerging research suggests that this compound may also exhibit anti-inflammatory properties by modulating signaling pathways associated with immune responses. In particular, its ability to interact with inflammatory mediators such as prostaglandins and leukotrienes makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have shown that derivatives of this class demonstrate significant anti-inflammatory activity without causing notable toxicity.

Another area of interest is the application of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine in central nervous system (CNS) disorders. Piperidine derivatives have been extensively studied for their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyrazole moiety enhances penetration across the blood-brain barrier, while the piperidine ring provides favorable pharmacokinetic properties. Early-stage research indicates that this compound may modulate neurotransmitter systems involved in cognitive function and motor control, offering hope for new treatment strategies.

The synthesis of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the pyrazole ring via condensation reactions followed by sulfonylation at the 4-position using methanesulfonyl chloride or related reagents. Subsequent coupling with piperidine derivatives via amide bond formation completes the synthesis process. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to improve reaction efficiency and minimize byproduct formation.

In conclusion, 2-(4-methanesulfonyl-1H-pyrazol-1-yl)piperidine (CAS No. 2137604-60-3) represents a structurally innovative compound with significant therapeutic potential across multiple disease areas. Its unique combination of pharmacophoric elements—pyrazole, piperidine, and methanesulfonyl groups—enhances its bioactivity while ensuring favorable pharmacokinetic properties. Ongoing research continues to explore its mechanisms of action and clinical applications, positioning it as a valuable asset in modern drug discovery efforts.

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